molecular formula C17H21N3O3 B2844689 (1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate CAS No. 1206994-87-7

(1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate

Cat. No. B2844689
CAS RN: 1206994-87-7
M. Wt: 315.373
InChI Key: BEOMDFHLAWISPG-UHFFFAOYSA-N
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Description

(1r,3s,5R,7S)-methyl 3-(pyrazine-2-carboxamido)adamantane-1-carboxylate is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of compounds containing adamantane moiety, like benzimidazole-5(6)-carboxamide and carbohydrazide, which have potential applications in various fields including medicinal chemistry (Soselia et al., 2020).

Broad-Spectrum Antibacterial Candidates

Compounds like E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide have been synthesized and identified as broad-spectrum antibacterial candidates. They exhibit potent antibacterial activity with minimal inhibitory concentrations, showing promise in the development of new antibiotics (Al-Wahaibi et al., 2020).

Development of Ligands

The synthesis of pyrazoles with different functionalized substituents at C3 and C5, including adamantyl groups, has been reported. These synthesized compounds are useful for developing ligands for potential applications in coordination chemistry (Grotjahn et al., 2002).

Electrochemical Synthesis

Methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate in the synthesis of trifluoroamantadine, was synthesized electrochemically. This process illustrates the potential for developing efficient synthetic pathways for adamantane derivatives (Monoi & Hara, 2012).

Anticancer Properties

Cyclometallated gold(III) complexes supported by pyrazine-based pincer ligands have shown promising anti-proliferative properties against human cancer cells. The synthesis of these complexes demonstrates the potential of adamantane and pyrazine derivatives in cancer research (Williams et al., 2017).

properties

IUPAC Name

methyl 3-(pyrazine-2-carbonylamino)adamantane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-23-15(22)16-5-11-4-12(6-16)8-17(7-11,10-16)20-14(21)13-9-18-2-3-19-13/h2-3,9,11-12H,4-8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOMDFHLAWISPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(pyrazine-2-amido)adamantane-1-carboxylate

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